molecular formula C16H14O5 B1582553 Poriol CAS No. 14348-16-4

Poriol

Cat. No.: B1582553
CAS No.: 14348-16-4
M. Wt: 286.28 g/mol
InChI Key: SLFZBNOERHGNMI-ZDUSSCGKSA-N
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Description

. This compound is a derivative of flavonoids, which are known for their diverse biological activities.

Preparation Methods

The synthesis of NSC-180246 involves several steps, starting with the preparation of the core chromen-4-one structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyl groups are introduced through selective hydroxylation reactions, while the methyl group is added via methylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

NSC-180246 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups, potentially increasing the compound’s lipophilicity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NSC-180246 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of NSC-180246 involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and survival .

Comparison with Similar Compounds

NSC-180246 can be compared with other flavonoid derivatives, such as quercetin and kaempferol. While all these compounds share a common flavonoid structure, NSC-180246 is unique due to its specific hydroxyl and methyl groups, which confer distinct biological activities. Similar compounds include:

NSC-180246 stands out due to its unique combination of functional groups, which may offer a broader range of biological activities compared to its counterparts.

Properties

CAS No.

14348-16-4

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1

InChI Key

SLFZBNOERHGNMI-ZDUSSCGKSA-N

SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O

Key on ui other cas no.

14348-16-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the natural sources of Poriol?

A1: this compound has been isolated from several plant species. Research indicates its presence in Pinus radiata [], Pseudotsuga menziesii [], and Pseudotsuga sinensis []. In these species, it appears as a component of both the roots and mycorrhizas, symbiotic structures formed between plant roots and fungi [].

Q2: Does the concentration of this compound vary within the plant?

A2: Yes, research suggests that the concentration of this compound, along with other extractives and polyphenols, can vary within the plant. For instance, in Pinus radiata, the concentration of these compounds was found to be higher in the roots compared to the mycorrhizas []. Additionally, within the mycorrhizas, these compounds were found to be concentrated in the outer layer [].

Q3: What is the proposed role of this compound in plants?

A3: While the exact role of this compound in plants is still under investigation, its presence in mycorrhizas suggests a potential role in their establishment and function []. Mycorrhizas play a crucial role in nutrient uptake and overall plant health. The higher concentration of polyphenols, including this compound, in the outer layer of mycorrhizas suggests they might be involved in interactions with the surrounding soil environment [].

Q4: Has the structure of this compound been confirmed through synthesis?

A4: Yes, the structure of this compound and its 7,4'-dimethyl ether have been confirmed through unambiguous synthesis []. This synthetic confirmation provides a foundation for further research into its properties and potential applications.

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